1-(N-methylamino)-4-phenylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable phenylbutane derivative with a methylamino group. This could potentially be achieved through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would consist of a butane chain with a phenyl group attached to one end and a N-methylamino group attached to the other. The exact structure would depend on the specific locations of these groups on the butane chain .Chemical Reactions Analysis
As an organic compound containing both an aromatic ring and an amino group, “1-(N-methylamino)-4-phenylbutane” could participate in a variety of chemical reactions. The phenyl group might undergo electrophilic aromatic substitution reactions, while the amino group could participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. As an organic compound, it would likely be insoluble in water but soluble in organic solvents .Scientific Research Applications
X-ray Structures and Computational Studies
1-(N-methylamino)-4-phenylbutane, as a part of the cathinones family, has been characterized using various spectroscopic techniques including FTIR, UV–Vis, and NMR spectroscopy. X-ray diffraction methods have also been utilized to determine structures, aiding in understanding its molecular properties (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Pyridazinium Salts Formation
This compound has been studied in the context of azo coupling reactions, leading to the formation of novel pyridazinium salts. These salts have been characterized using X-ray analysis and various NMR spectroscopic techniques, revealing insights into their structure and formation mechanisms (Šimůnek, Pešková, Bertolasi, Lyčka, & Macháček, 2004).
Structural Analysis in Solid State
Solid-state analyses, including X-ray diffraction and CP/MAS NMR spectroscopy, have been conducted on compounds structurally related to this compound. These studies help in detecting effects of possible polymorphism and understanding the single conformers in the solid state (Żabiński, Maciejewska, & Wolska, 2010).
Synthesis for Potential Medical Applications
Research has been done on the synthesis of compounds structurally similar to this compound, exploring their potential as candidates for anti-Alzheimer’s medication. Such synthesis involves catalytic enantioselective reactions (Kawashima, Ezawa, Yamamura, Harada, Noguchi, & Imai, 2016).
Mechanism of Action
Target of Action
N-methyl-4-phenylbutan-1-amine, also known as methyl(4-phenylbutyl)amine or 1-(N-methylamino)-4-phenylbutane, is a complex organic compound Similar compounds, such as phenylbutylamines, are known to interact with various enzymes in the human body .
Mode of Action
It’s known that amines, in general, are basic and nucleophilic, meaning they can donate electrons and react with electrophiles . This property allows them to interact with various biological targets, potentially leading to a range of biochemical effects.
Biochemical Pathways
Amines are involved in a wide range of biochemical processes, including the synthesis of proteins, neurotransmitters, and other key biological molecules .
Pharmacokinetics
The basicity and nucleophilicity of amines can influence their absorption and distribution within the body .
Result of Action
Amines can have a wide range of biological effects, depending on their specific structures and the targets they interact with .
Action Environment
The action, efficacy, and stability of N-methyl-4-phenylbutan-1-amine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific characteristics of the biological system in which the compound is present .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-methyl-4-phenylbutan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-12-10-6-5-9-11-7-3-2-4-8-11/h2-4,7-8,12H,5-6,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYKOQZEJZWJEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60902571 |
Source
|
Record name | NoName_3094 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60902571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4265-99-0 |
Source
|
Record name | 1-(N-methylamino)-4-phenylbutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004265990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | methyl(4-phenylbutyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.